molecular formula C18H15N5O2 B2446408 2-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile CAS No. 2415542-80-0

2-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile

Cat. No.: B2446408
CAS No.: 2415542-80-0
M. Wt: 333.351
InChI Key: XLNQVTPTEUIQIN-UHFFFAOYSA-N
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Description

2-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrrolo[3,4-c]pyrrole core, which is a fused bicyclic system, and a pyrimidine ring. The presence of these rings makes the compound highly versatile and potentially useful in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a benzyl-substituted pyrrole with a suitable dicarbonyl compound can lead to the formation of the desired bicyclic structure. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to drive the cyclization process to completion .

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the continuous production of the compound by passing the reactants through a series of reactors under controlled conditions. This method can improve the efficiency and yield of the synthesis process, making it more suitable for large-scale production .

Chemical Reactions Analysis

2-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Scientific Research Applications

2-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile has a wide range of applications in scientific research.

    Chemistry: In chemistry, the compound can be used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound can be used to study the effects of heterocyclic compounds on biological systems. Its potential interactions with enzymes and receptors make it a useful tool for investigating biochemical pathways.

    Medicine: In medicine, the compound may have potential therapeutic applications. Its structure suggests that it could interact with specific molecular targets, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of 2-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. For example, the compound may act as an inhibitor of specific kinases, enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various cellular processes, such as cell growth and differentiation.

Comparison with Similar Compounds

2-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine-4-carbonitrile can be compared to other similar compounds, such as pyrrolopyrazine derivatives and imidazole-containing compounds.

    Pyrrolopyrazine Derivatives: These compounds also contain a fused bicyclic system and have been shown to exhibit various biological activities, such as antimicrobial and antitumor properties. the presence of the pyrimidine ring in this compound may confer additional biological activities and make it more versatile.

    Imidazole-Containing Compounds: Imidazole derivatives are known for their broad range of biological activities, including antimicrobial and anti-inflammatory properties. While these compounds share some similarities with this compound, the latter’s unique structure may offer distinct advantages in certain applications.

Properties

IUPAC Name

2-(5-benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c19-8-13-6-7-20-18(21-13)22-10-14-15(11-22)17(25)23(16(14)24)9-12-4-2-1-3-5-12/h1-7,14-15H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNQVTPTEUIQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC=CC(=N3)C#N)C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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